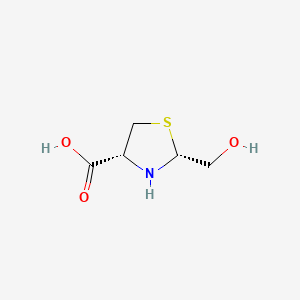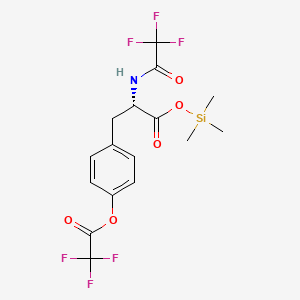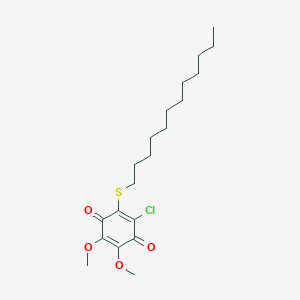
2-Chloro-3-(dodecylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone is a synthetic organic compound belonging to the class of benzoquinones Benzoquinones are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxy-1,4-benzoquinone and dodecylthiol.
Thioether Formation: The dodecylthio group can be introduced via a nucleophilic substitution reaction using dodecylthiol in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
化学反应分析
Types of Reactions
5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted benzoquinones with various functional groups.
科学研究应用
Chemistry
In chemistry, 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
Medicine
Benzoquinones and their derivatives are known for their pharmacological properties. This compound may have potential as an antimicrobial, anticancer, or antioxidant agent, although specific studies would be required to confirm these activities.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and as intermediates in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone would depend on its specific application. Generally, benzoquinones exert their effects through redox reactions, interacting with biological molecules and enzymes. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
Similar Compounds
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: Similar structure with a methyl group instead of a dodecylthio group.
5-Chloro-2,3-dimethoxy-1,4-benzoquinone: Lacks the dodecylthio group.
2,3-Dimethoxy-1,4-benzoquinone: Lacks both the chlorine and dodecylthio groups.
Uniqueness
The presence of the dodecylthio group in 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone imparts unique lipophilic properties, potentially enhancing its interaction with lipid membranes and biological systems. The chlorine atom may also influence its reactivity and biological activity.
属性
CAS 编号 |
64102-02-9 |
|---|---|
分子式 |
C20H31ClO4S |
分子量 |
403.0 g/mol |
IUPAC 名称 |
2-chloro-3-dodecylsulfanyl-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H31ClO4S/c1-4-5-6-7-8-9-10-11-12-13-14-26-20-15(21)16(22)18(24-2)19(25-3)17(20)23/h4-14H2,1-3H3 |
InChI 键 |
XZZRDSLWZIGIPZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCSC1=C(C(=O)C(=C(C1=O)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


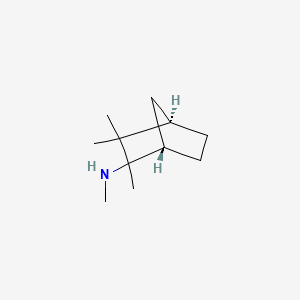

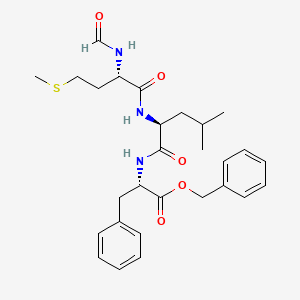
![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)

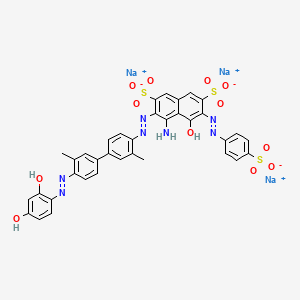
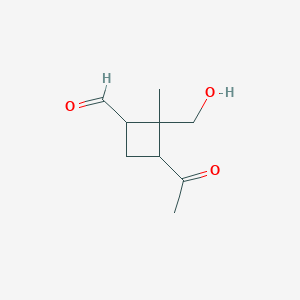

![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)

